molecular formula C21H23N5O2 B12164713 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B12164713
M. Wt: 377.4 g/mol
InChI Key: CHLDCYBHMWLAKP-UHFFFAOYSA-N
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Description

    Reactants: 3-(2-methyl-2H-tetrazol-5-yl)phenylamine.

    Conditions: This step involves a condensation reaction with the chromenyl acetic acid derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide typically involves multiple steps

  • Formation of Chromenyl Acetic Acid Derivative

      Reactants: 2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl acetic acid.

      Conditions: The reaction is typically carried out in the presence of a strong acid catalyst at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

    Oxidation: Formation of chromenone derivatives.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chromenyl group can interact with various enzymes and receptors, modulating their activity. The tetrazolyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid: A precursor in the synthesis of the target compound.

    3-(2-methyl-2H-tetrazol-5-yl)phenylamine: Another precursor used in the synthesis.

    3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione: A structurally similar compound with different functional groups.

Uniqueness

The uniqueness of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide lies in its dual functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C21H23N5O2/c1-21(2)10-9-15-11-14(7-8-18(15)28-21)12-19(27)22-17-6-4-5-16(13-17)20-23-25-26(3)24-20/h4-8,11,13H,9-10,12H2,1-3H3,(H,22,27)

InChI Key

CHLDCYBHMWLAKP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C)C

Origin of Product

United States

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